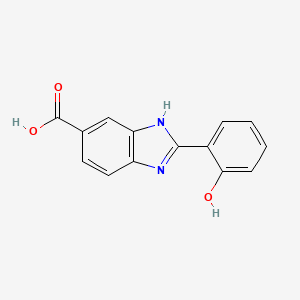

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (DMSO-d₆) exhibit characteristic signals:

- Aromatic protons: 7.50–8.20 ppm (multiplet, benzimidazole and hydroxyphenyl rings).

- Hydroxyl proton: 11.41 ppm (broad singlet, -OH).

- Carboxylic acid proton: 12.5–13.0 ppm (broad, -COOH).

¹³C NMR confirms the presence of carbonyl (168–170 ppm) and aromatic carbons (110–150 ppm).

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound absorbs at λₘₐₓ = 302 nm (π→π* transitions in the conjugated benzimidazole system). Substituents influence bathochromic shifts; for example, electron-donating groups like -OH extend conjugation, increasing λₘₐₘ.

Computational Chemistry Studies (DFT, TD-DFT)

Density Functional Theory (DFT) calculations (B3LYP/cc-pVDZ) predict geometric parameters within 0.02 Å of experimental values. Key findings include:

- HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP): Negative charges localize on oxygen atoms (-OH and -COOH), while positive charges concentrate on the benzimidazole nitrogen atoms.

- Vibrational Frequencies: Computed IR spectra align with experimental data (RMSD = 12 cm⁻¹).

Table 2: DFT-calculated electronic properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.24 |

| LUMO Energy (eV) | -2.04 |

| Dipole Moment (Debye) | 4.8 |

特性

IUPAC Name |

2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-12-4-2-1-3-9(12)13-15-10-6-5-8(14(18)19)7-11(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQMSSZACZXILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654535 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158040-76-7 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, such as tubulin, and can interfere with cellular processes like microtubule assembly. This interaction can lead to changes in cellular functions and can potentially induce cell death.

Biochemical Pathways

Benzimidazole derivatives have been reported to affect pathways related to cell division and growth. The compound’s interference with tubulin polymerization can disrupt the normal function of microtubules, which play a crucial role in cell division.

Pharmacokinetics

A related compound, 2-(5-fluoro-2-hydroxyphenyl)-1h-benzo[d]imidazole-5-carboxylate (mbic), has been shown to exhibit significant intracellular distribution and mitochondrial-dependent apoptotic features

Result of Action

Benzimidazole derivatives have been reported to induce cell death by disrupting microtubule assembly and interfering with cell division.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid. For instance, the compound’s aggregation properties, which can be influenced by the surrounding environment, may affect its biological activity. Additionally, the compound’s interaction with other molecules in the environment, such as boronic acids, can potentially alter its properties and efficacy.

生物活性

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, a member of the benzimidazole family, has garnered attention due to its diverse biological activities. Benzimidazoles are known for their roles in pharmacology, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a benzimidazole core with hydroxyl and carboxylic acid functional groups that enhance its biological interactions. The presence of these functional groups plays a crucial role in its solubility and reactivity, influencing its biological efficacy.

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. This mechanism is critical for its anticancer properties.

- Enzyme Inhibition : It inhibits various enzymes related to cell proliferation and survival, including topoisomerases and kinases, which are vital for cancer cell growth .

- Signal Transduction Interference : The compound disrupts signaling pathways that are essential for cancer cell survival, thereby inducing apoptosis in malignant cells .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). In vitro studies have shown that it can reduce cell viability substantially, with IC50 values indicating potent activity against these cells .

- Mechanistic Insights : The anticancer effects are attributed to the compound's ability to induce apoptosis through intrinsic pathways and inhibit critical enzymes involved in tumor progression .

Antimicrobial Activity

- Spectrum of Activity : The compound has demonstrated antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its derivatives have been shown to possess structure-dependent antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .

- Case Studies : One study highlighted the effectiveness of benzimidazole derivatives against multidrug-resistant pathogens, suggesting that modifications in the structure could enhance their antimicrobial potency .

Data Table: Biological Activity Summary

Case Studies

- Anticancer Efficacy : A study involving the treatment of A549 cells with this compound showed a reduction in cell viability by over 60% at concentrations as low as 10 µM. This suggests a strong potential for development as an anticancer therapeutic agent .

- Antimicrobial Resistance : In another case study focusing on antimicrobial activity, derivatives of this compound were tested against vancomycin-resistant Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Conclusions

The biological activity of this compound is characterized by its potent anticancer and antimicrobial properties. Its mechanisms involve critical interactions with DNA and various enzymes that are pivotal in cancer progression and microbial resistance. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity, paving the way for new therapeutic agents derived from this promising compound.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, as promising antimicrobial agents. The compound has been shown to exhibit activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Key Findings:

- Structure-Activity Relationship : The presence of the hydroxyl group at the ortho position significantly enhances antimicrobial efficacy. Compounds with this modification demonstrated superior activity against multidrug-resistant strains of Staphylococcus aureus and Candida auris .

- Mechanism of Action : The proposed mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Anticancer Properties

The anticancer potential of this compound has been extensively researched. It has shown promising results in various cancer cell lines.

Case Studies:

- Breast Cancer : In vitro studies indicated that derivatives of this compound exhibited potent anti-breast cancer activity, outperforming standard chemotherapeutics like doxorubicin .

- Lung Cancer : The compound was tested on A549 human lung cancer cells, revealing significant cytotoxic effects with IC50 values indicating effective growth inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Experimental Evidence:

- Compounds derived from this compound exhibited notable inhibition of COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents .

Summary Table of Applications

| Application | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria and fungi | Enhanced activity with hydroxyl substitution |

| Anticancer | Potent against breast and lung cancer cells | Superior efficacy compared to standard treatments |

| Anti-inflammatory | Inhibits COX enzymes | Significant reduction in inflammatory markers |

化学反応の分析

2.2. Reaction Mechanisms

The chemical reactions involving 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid often involve electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This enhances nucleophilicity, allowing for further functionalization.

-

Electrophilic Aromatic Substitution : The hydroxyl group at position 2 on the phenyl ring activates the aromatic system towards electrophiles, facilitating substitution reactions.

-

Nucleophilic Attack : The carboxylic acid group can participate in nucleophilic attack mechanisms, particularly in reactions involving amines or alcohols, leading to the formation of amides or esters.

2.3. Biological Activity

Research indicates that benzimidazole derivatives possess significant biological activities, including:

-

Anticancer Properties : Compounds similar to this compound have shown promise as microtubule inhibitors, disrupting cell division and leading to apoptosis in cancer cells .

-

Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications .

3.1. Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Acidic medium | 70 | |

| Esterification | Alcohol + Acid catalyst | 85 | |

| Reduction (Nitro to Amine) | Raney Ni in alcohol | 75 |

類似化合物との比較

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic Acid

- Structural Difference : Hydroxyl group at the 4-position of the phenyl ring instead of the 2-position.

- Altered hydrogen-bonding patterns may affect solubility and intermolecular interactions.

- Applications: Limited direct data, but positional isomerism in hydroxyphenyl derivatives is known to influence melanogenesis inhibition and antioxidant activity in related compounds .

Analogues with Substituted Phenyl Groups

2-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Structural Difference : Methoxy group replaces the hydroxyl at the 2-position.

- Reduced hydrogen-bonding capacity compared to the hydroxyl analog may decrease affinity for polar targets.

- Applications: Commercial availability (Aroz Technologies) suggests utility in drug discovery or materials research .

2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic Acid

2-(4-Cyanophenyl)-3H-benzimidazole-5-carboxylic Acid

- Structural Difference: Cyano group at the 4-position of the phenyl ring.

- Implications: Strong electron-withdrawing cyano group increases acidity of the carboxylic acid (pKa ~3–4), enhancing solubility in basic media. Potential for nitrile-mediated interactions (e.g., covalent binding to cysteine residues).

- Applications: Noted in ligand design for protein targets (e.g., kinesin spindle protein inhibitors) .

Core-Modified Analogues

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid

- Structural Difference : Oxo group replaces the 3H-benzimidazole hydrogen, forming a dihydro derivative.

- Implications: Tautomerization between keto and enol forms may influence redox activity or metal chelation. Reduced aromaticity compared to the parent compound could alter π-stacking interactions.

- Applications: Potential as a building block in heterocyclic chemistry .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : A common approach involves condensation of o-phenylenediamine derivatives with substituted benzaldehyde intermediates under acidic conditions, followed by cyclization. For example, refluxing precursors with acetic acid and sodium acetate (as in ) can yield benzimidazole derivatives. Purification via recrystallization (e.g., DMF/acetic acid mixtures) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.1 molar ratios of amine to aldehyde) reduces side products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use 1H/13C NMR to confirm the benzimidazole core and hydroxyl/carboxylic acid substituents. IR spectroscopy identifies key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Solubility can be tested in polar aprotic solvents (e.g., DMSO), while thermal stability is assessed via DSC/TGA (melting points >300°C observed in related benzimidazoles, as in ) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search () integrate computational and experimental data to prioritize conditions (e.g., solvent choice, catalyst loading). Machine learning models trained on analogous benzimidazole syntheses (e.g., ) can predict yields and side reactions .

Q. What experimental design strategies resolve contradictory data in spectroscopic analyses (e.g., unexpected peaks in NMR)?

- Methodology : Employ factorial design ( ) to isolate variables (e.g., solvent polarity, temperature) affecting spectral clarity. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign protons/carbons. Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation). Contradictions may arise from tautomerism (e.g., hydroxyl proton exchange), which variable-temperature NMR can clarify .

Q. How can researchers investigate the compound’s potential as a chelating agent or catalyst in coordination chemistry?

- Methodology : Titration studies with metal ions (e.g., Fe³⁺, Cu²⁺) monitored via UV-Vis or fluorescence spectroscopy identify binding stoichiometry. X-ray crystallography of metal complexes reveals coordination geometry. Computational modeling (e.g., molecular docking) predicts binding affinities. Compare results with structurally similar compounds (e.g., ’s thiazole-carboxylic acid derivatives) to infer reactivity trends .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodology : Stability studies under varying conditions (humidity, temperature, light) using accelerated aging protocols. Lyophilization enhances shelf life for hygroscopic samples. Antioxidants (e.g., BHT) or inert atmosphere storage (argon) prevent oxidation. Analytical methods like HPLC track degradation products over time, informed by protocols in ’s synthesis analysis .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between theoretical (computational) and experimental spectral data?

- Methodology : Cross-check computational models (e.g., DFT-predicted IR/NMR) with experimental data, adjusting for solvent effects and conformational dynamics. Use software ( ) to simulate spectra under identical conditions. Discrepancies may indicate unaccounted intermolecular interactions (e.g., hydrogen bonding) or crystal packing effects .

Q. What statistical approaches validate reproducibility in synthetic yields across multiple batches?

- Methodology : Apply ANOVA to assess batch-to-batch variability. Use control charts (e.g., Shewhart charts) to monitor yield trends. If yields vary >5%, re-evaluate critical parameters (e.g., reagent purity, stirring rate) via Taguchi methods. Reference ’s factorial design principles to optimize robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。